Bis(2-chloroethyl) carbonate

Catalog No.
S1540514
CAS No.
623-97-2
M.F
C5H8Cl2O3
M. Wt
187.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-chloroethyl) carbonate

CAS Number

623-97-2

Product Name

Bis(2-chloroethyl) carbonate

IUPAC Name

bis(2-chloroethyl) carbonate

Molecular Formula

C5H8Cl2O3

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C5H8Cl2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2

InChI Key

WQULVXNWEYLDJY-UHFFFAOYSA-N

SMILES

C(CCl)OC(=O)OCCCl

Synonyms

Carbonic acid bis(2-chloroethyl)ester

Canonical SMILES

C(CCl)OC(=O)OCCCl

Bis(2-chloroethyl) carbonate is an organochlorine compound with the chemical formula C5H8Cl2O3C_5H_8Cl_2O_3 and a molecular weight of approximately 187.02 g/mol. It is recognized for its structure, which includes two chloroethyl groups attached to a carbonate moiety. This compound is a colorless to light yellow liquid at room temperature, with a melting point of 10 °C and a boiling point of 241 °C . Its unique properties allow it to participate in various

, primarily involving nucleophilic substitutions due to the presence of the chloroethyl groups. Some notable reactions include:

  • Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of carbonates and carbamates. This reaction is particularly relevant in synthetic organic chemistry.
  • Hydrolysis: In the presence of water or aqueous solutions, bis(2-chloroethyl) carbonate can hydrolyze to form corresponding alcohols and carbonic acid derivatives.
  • Decomposition: Under certain conditions, it may decompose to produce carbon dioxide, carbon monoxide, and hydrogen chloride .

Several methods exist for synthesizing bis(2-chloroethyl) carbonate:

  • Direct Carbonation: This involves the reaction of chloroethanol with phosgene or other carbonylating agents under controlled conditions.
  • Transesterification: Chloroethyl alcohols can be reacted with carbonic acid derivatives in the presence of catalysts to yield bis(2-chloroethyl) carbonate.
  • Nucleophilic Substitution Reactions: The compound can also be synthesized through nucleophilic substitution involving chloroethanol and carbonate sources .

Bis(2-chloroethyl) carbonate has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be utilized in producing polycarbonate materials through polymerization processes.
  • Laboratory Reagent: It is used as a reagent in organic synthesis for introducing chloroethyl groups into target molecules .

Studies have explored the interactions of bis(2-chloroethyl) carbonate with various substrates under different conditions. Research indicates that this compound can effectively engage in solventless reactions, demonstrating enhanced reactivity when combined with catalytic bases. Such studies highlight its potential utility in developing new synthetic pathways and materials .

Bis(2-chloroethyl) carbonate shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Bis(2-chloroethyl) sulfideC4H8Cl2SC_4H_8Cl_2SKnown as mustard gas; a potent blistering agent used in warfare.
Bis(2-chloroethyl) etherC4H10Cl2OC_4H_10Cl_2OUsed as an anesthetic; less reactive than bis(2-chloroethyl) carbonate.
Bis(1-chloroethyl) carbonateC5H8ClO3C_5H_8ClO_3Similar reactivity but lacks the dual chloroethyl groups.
Ethylene glycol bis(2-chloroethyl)C6H12Cl2O3C_6H_{12}Cl_2O_3A derivative used in polymer synthesis; more hydrophilic than bis(2-chloroethyl) carbonate.

The distinct feature of bis(2-chloroethyl) carbonate lies in its ability to form carbonates and carbamates through nucleophilic substitution reactions, setting it apart from other chlorinated compounds that primarily function as alkylating agents or solvents .

XLogP3

1.7

Other CAS

623-97-2

Wikipedia

Bis(2-chloroethyl) carbonate

General Manufacturing Information

Ethanol, 2-chloro-, 1,1'-carbonate: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types